molecular formula C19H18F3NO B1327271 2-Piperidinomethyl-3',4',5'-trifluorobenzophenone CAS No. 898773-81-4

2-Piperidinomethyl-3',4',5'-trifluorobenzophenone

Katalognummer: B1327271
CAS-Nummer: 898773-81-4
Molekulargewicht: 333.3 g/mol
InChI-Schlüssel: DJJJPRHWAAHMBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Piperidinomethyl-3',4',5'-trifluorobenzophenone (CAS: 898773-81-4) is a fluorinated benzophenone derivative with a piperidinomethyl substituent at the 2-position and trifluoromethyl groups at the 3', 4', and 5' positions of the benzophenone ring. Its molecular formula is C₁₉H₁₈F₃NO, with a molecular weight of 333.36 g/mol . This compound is primarily used in organic synthesis and materials science, particularly in the development of polymers and pharmaceuticals, owing to its electron-withdrawing trifluoromethyl groups and the basicity of the piperidine moiety.

Eigenschaften

IUPAC Name

[2-(piperidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-16-10-14(11-17(21)18(16)22)19(24)15-7-3-2-6-13(15)12-23-8-4-1-5-9-23/h2-3,6-7,10-11H,1,4-5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJJPRHWAAHMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643619
Record name {2-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-81-4
Record name {2-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

The synthesis of 2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3’,4’,5’-trifluorobenzophenone and piperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Catalysts and Reagents: Catalysts such as acids or bases may be used to enhance the reaction rate. Common reagents include reducing agents like sodium borohydride or oxidizing agents like potassium permanganate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound

Analyse Chemischer Reaktionen

2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted benzophenones.

    Addition: The compound can participate in addition reactions with reagents like Grignard reagents or organolithium compounds, forming new carbon-carbon bonds

Wissenschaftliche Forschungsanwendungen

2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Wirkmechanismus

The mechanism of action of 2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone involves its interaction with specific molecular targets, such as GABA-A receptors and monoamine transporters. These interactions can modulate neurotransmitter activity, leading to potential therapeutic effects in the treatment of neurological and psychiatric disorders. The compound may also influence various signaling pathways, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in the Piperidine/Pyrrolidine Series

2-Pyrrolidinomethyl-3',4',5'-trifluorobenzophenone (CAS: 898775-12-7)
  • Structural Difference : The piperidine ring (6-membered) is replaced by a pyrrolidine ring (5-membered).
  • Impact : Pyrrolidine’s smaller ring size increases ring strain and reduces basicity compared to piperidine. This may alter reactivity in acid-catalyzed reactions or interactions with biological targets .
  • Molecular Weight : Identical (333.36 g/mol) due to the same substituent count .
2-Pyrrolidinomethyl-2'-trifluoromethylbenzophenone (CAS: 898774-79-3)
  • Structural Difference : Trifluoromethyl groups are located only at the 2'-position instead of 3',4',5'.

Fluorination Pattern Variations

4-Acetoxy-3',4',5'-trifluorobenzophenone (CAS: 890100-39-7)
  • Structural Difference: The piperidinomethyl group is replaced by an acetoxy (-OAc) group.
  • Impact : The ester functionality increases polarity and hydrolytic instability compared to the amine-containing target compound. This limits its use in high-temperature polymer synthesis .
4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone (CAS: 898758-52-6)
  • Structural Difference: A spirocyclic substituent replaces the piperidinomethyl group.
  • Impact : The spirocyclic structure introduces steric hindrance and rigidity, which could enhance thermal stability in polymers but reduce solubility in common solvents .

Piperidine Derivatives with Additional Functional Groups

(4R,5R)-Ethyl 1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-nitro-2-oxo-4-(2,4,5-trifluorophenyl)-piperidine-3-carboxylate (Compound 29b in )
  • Structural Difference : Incorporates a nitro group, benzodioxole, and ester functionalities.
  • Impact : The nitro group enhances electrophilicity, making this compound more reactive in nucleophilic substitutions. Such derivatives are often explored for pharmaceutical applications, unlike the target compound, which is tailored for polymer synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
2-Piperidinomethyl-3',4',5'-trifluorobenzophenone 898773-81-4 C₁₉H₁₈F₃NO 333.36 Piperidinomethyl, 3',4',5'-trifluoro Polymers, pharmaceuticals
2-Pyrrolidinomethyl-3',4',5'-trifluorobenzophenone 898775-12-7 C₁₈H₁₆F₃NO 333.36 Pyrrolidinomethyl, 3',4',5'-trifluoro Organic synthesis
4-Acetoxy-3',4',5'-trifluorobenzophenone 890100-39-7 C₁₅H₉F₃O₃ 294.23 Acetoxy, 3',4',5'-trifluoro Lab reagents, intermediates
Compound 29b () Not provided C₂₈H₂₄F₃NO₇ 543.49 Nitro, benzodioxole, ester, trifluorophenyl Drug discovery

Key Research Findings

  • Electron-Withdrawing Effects: The 3',4',5'-trifluoro substitution in the target compound enhances the electron deficiency of the benzophenone ring, making it superior for synthesizing high-performance poly(ether ketone)s compared to mono- or di-fluorinated analogs .
  • Thermal Stability: Piperidinomethyl-substituted benzophenones exhibit higher thermal stability (decomposition >300°C) than pyrrolidinomethyl analogs due to reduced ring strain .
  • Biological Activity : Piperidine derivatives with trifluoromethyl groups (e.g., compound 29b) show promise in medicinal chemistry, but the target compound’s lack of nitro or ester groups limits its direct pharmaceutical use .

Biologische Aktivität

2-Piperidinomethyl-3',4',5'-trifluorobenzophenone is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H18F3N and a molecular weight of 321.34 g/mol. Its structure includes a trifluoromethyl group, which is known to enhance biological activity by altering the electronic properties of the molecule.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cellular signaling pathways, particularly those related to cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further investigation is required to establish its efficacy against specific pathogens.

Anticancer Activity

A significant focus has been on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values observed in different cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
HePG-2 (Liver)12.8
PC-3 (Prostate)20.5
HCT-116 (Colon)18.0

These results indicate that the compound exhibits potent antiproliferative effects, particularly against liver and breast cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains. The results are summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

  • Inhibition of Cancer Cell Growth : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Synergistic Effects with Other Agents : Research indicates that combining this compound with established chemotherapeutics may enhance anticancer efficacy, suggesting a potential for combination therapies in clinical settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.